1-(3,4-Dimethoxyphenyl)piperazine
Description
1-(3,4-Dimethoxyphenyl)piperazine derivatives are notable for their pharmacological activity, particularly as ligands for sigma (σ) receptors and monoamine transporters. A prominent example is SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine), a σ1 receptor agonist developed for treating neuropsychiatric disorders such as depression. Its structural features, including the 3,4-dimethoxyphenyl moiety, are critical for receptor binding and functional selectivity .
Properties
CAS No. |
16015-73-9 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |
InChI Key |
XYJCQRIUCCQSKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCNCC2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Receptor Affinity
The pharmacological profile of 1-(3,4-dimethoxyphenyl)piperazine derivatives is highly sensitive to substituent variations on the phenyl ring and piperazine backbone. Key analogues and their properties are compared below:
Table 1: Structural and Pharmacological Comparisons
<sup>1</sup> CPP = Conditioned Place Preference
Key Findings
Electronic and Steric Effects
- SA4503 ’s 3,4-dimethoxy groups enhance σ1 receptor binding through hydrogen bonding and π-π interactions, as shown by its high affinity (Ki = 17 nM) compared to analogues with single methoxy (e.g., 1-(4-methoxyphenyl)piperazine, Ki > 100 nM) .
- MDBP ’s methylenedioxy group undergoes metabolic demethylenation to 4-hydroxy-3-methoxy metabolites, reducing its half-life compared to SA4503’s stable dimethoxy motif .
Functional Selectivity
- 1-(3-Trifluoromethylphenyl)piperazine exhibits 5-HT1A selectivity due to the electron-withdrawing CF3 group, which limits σ receptor interaction .
- SA4503 displays mixed σ1 agonist/antagonist effects in behavioral assays, a unique property attributed to its N-phenylpropyl substitution .
Pharmacokinetic and Toxicological Profiles
- Chlorinated derivatives (e.g., 1-(3-chlorophenyl)piperazine) show increased lipophilicity, enhancing blood-brain barrier penetration but also pro-convulsant risks .
- SA4503’s clinical relevance stems from its balanced metabolism (oxidation and glucuronidation) and low toxicity in preclinical models .
Discussion of Contradictory Evidence
While SA4503 is classified as a σ1 agonist, it paradoxically blocks cocaine-induced hyperactivity—an effect typically associated with antagonists . This suggests a context-dependent mechanism, possibly due to differential interaction with σ1 receptor conformations. In contrast, simpler analogues like 1-(4-methoxyphenyl)piperazine lack this duality, underscoring the importance of the 3,4-dimethoxy motif .
Preparation Methods
Nucleophilic Substitution with Piperazine
The most common method involves reacting 3,4-dimethoxybenzenesulfonyl chloride with piperazine in dichloromethane (DCM).
-
Reagents : 3,4-Dimethoxybenzenesulfonyl chloride, piperazine, DCM, NaOH.
-
Conditions : Room temperature, 16–24 hours.
-
Mechanism : The sulfonyl chloride undergoes nucleophilic attack by piperazine’s secondary amine, forming the sulfonamide product.
Optimization :
Reductive Amination of 3,4-Dimethoxybenzaldehyde
This two-step process involves forming a Schiff base followed by reduction.
-
Step 1 : 3,4-Dimethoxybenzaldehyde reacts with piperazine in ethanol under reflux to form an imine.
-
Step 2 : Sodium borohydride (NaBH₄) reduces the imine to the amine.
Limitations :
Modern Catalytic and Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Ultrasound irradiation accelerates reaction kinetics by enhancing mass transfer.
-
Reagents : 3,4-Dimethoxyphenyl bromide, piperazine, K₂CO₃, DMF.
-
Conditions : 40 kHz ultrasound, 50°C, 2 hours.
Advantages :
Microwave-Assisted Cyclization
Microwave heating enables rapid intramolecular cyclization.
-
Reagents : Bis(2-chloroethyl)amine, 3,4-dimethoxyphenylamine.
-
Conditions : 150 W, 120°C, 30 minutes.
Key Insight :
Industrial-Scale Production
Continuous Flow Reactor Synthesis
Adopted for high-throughput manufacturing.
-
Reagents : 3,4-Dimethoxyphenyl isocyanate, piperazine, THF.
-
Conditions : Flow rate 10 mL/min, 80°C, 1-hour residence time.
Cost Analysis :
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
-
HPLC : >99% purity using C18 column, acetonitrile/water (70:30), λ = 254 nm.
Challenges and Mitigation Strategies
Emerging Trends
Q & A
Q. How can researchers optimize the synthesis of 1-(3,4-Dimethoxyphenyl)piperazine to achieve high yield and purity?
Methodological Answer: Synthesis optimization typically involves selecting appropriate starting materials (e.g., 3,4-dimethoxyphenyl precursors) and controlling reaction parameters. For example:
- Nucleophilic substitution : React this compound precursors with alkylating agents under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
- Catalyst selection : Use non-metallic catalysts to avoid contamination, as metal residues can interfere with downstream biological assays .
- Purification : Employ recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane gradients) to isolate high-purity product. Monitor purity via HPLC or TLC .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach ensures accuracy:
Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound derivatives?
Methodological Answer: Prioritize receptor-binding and cytotoxicity assays:
- Receptor affinity : Perform competitive binding assays (e.g., 5-HT1A serotonin receptors) using radiolabeled ligands like [³H]-8-OH-DPAT. Calculate IC₅₀ values to assess potency .
- Cytotoxicity : Use MTT or resazurin assays on HEK-293 or HepG2 cell lines. Include beta-cyclodextrin to enhance solubility and reduce false positives from aggregation .
- Platelet aggregation : Monitor antiplatelet activity via turbidimetry with ADP or collagen as agonists .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of methoxy substituents in this compound derivatives?
Methodological Answer: SAR studies require systematic structural modifications:
- Substituent variation : Syntize analogs with mono-methoxy (3- or 4-methoxy), trifluoromethyl, or halogen substitutions. Compare binding affinities using radioligand displacement assays .
- Conformational analysis : Employ computational tools (e.g., DFT calculations) to model aryl ring coplanarity relative to the piperazine core. Corrogate with experimental IC₅₀ values .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., with 5-HT1A receptor PDB: 7E2Z) to identify critical hydrogen-bonding interactions .
Q. How should researchers address contradictory data on the biological activity vs. toxicity of modified piperazine derivatives?
Methodological Answer: Resolve contradictions through controlled experimental design:
- Dose-response profiling : Compare LD₅₀ (acute toxicity) and EC₅₀ (activity) values across analogs. For example, beta-cyclodextrin-modified derivatives may show reduced toxicity but require higher doses for efficacy .
- Metabolic stability assays : Use hepatic microsomes (e.g., human S9 fraction) to assess CYP450-mediated degradation. Unstable metabolites may explain activity discrepancies in vivo vs. in vitro .
- Data normalization : Account for batch-to-batch variability in synthesis by including internal standards (e.g., p-tolylpiperazine) in bioassays .
Q. What advanced techniques enable the detection and quantification of this compound metabolites in complex biological matrices?
Methodological Answer: Leverage hyphenated analytical platforms:
- LC-HRMS : Combine liquid chromatography with high-resolution mass spectrometry (e.g., Q-TOF) to identify phase I/II metabolites (e.g., O-demethylation products or glucuronides) .
- Microextraction : Use packed sorbent microextraction (MEPS) for low-volume samples (e.g., 0.1 mL urine). Optimize pH and solvent polarity to enhance recovery rates .
- Multivariate statistics : Apply PCA-LDA to Raman spectra (laser: 20 mW, 256 scans) for isomer differentiation in confiscated samples. Reference libraries for 3,4-dimethoxy vs. 2,5-dimethoxy isomers are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
